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Compound of Interest

Benzyl-(2,3-dimethoxy-benzyl)-
Compound Name:

amine
CAS No.: 128349-14-4
Cat. No.: B154487

Get Quote

Executive Summary

Dimethoxy-substituted benzylamines represent a bifunctional chemical class in modern
medicinal chemistry. While often categorized merely as synthetic intermediates (e.g.,
Veratrylamine), these structures possess intrinsic biological activity as monoamine oxidase
(MAO) modulators and antimicrobial agents. However, their most significant pharmacological
impact is observed when the 2,5-dimethoxybenzyl moiety is utilized as a pharmacophore in the
design of "super-agonist” ligands for the serotonin 5-HT2A receptor. This guide analyzes the
structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols for this
versatile scaffold.

Chemical Foundation & Structural Isomerism

The biological profile of dimethoxybenzylamines is strictly governed by the positional isomerism
of the methoxy groups on the benzene ring.

e 3,4-Dimethoxybenzylamine (Veratrylamine):
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o Role: Primarily a metabolic substrate and synthetic precursor.

o Key Property: Structurally mimics the catecholamine metabolic end-products; often serves
as a competitive substrate for MAO-B.

e 2,5-Dimethoxybenzylamine:
o Role: The "Psychedelic Scaffold."

o Key Property: When attached to the nitrogen of a phenethylamine, this moiety locks the
ligand into a high-affinity conformation within the 5-HT2A receptor, creating the potent
NBOMe class of compounds.

Physical Properties Table

Molecular

Compound CAS Reg. No. . LogP (Calc) Primary Target
Weight
3,4-
_ MAO-B
Dimethoxybenzyl 5763-61-1 167.21 1.12
) (Substrate)
amine
2,5-
_ 5-HT2A (as N-
Dimethoxybenzyl  3275-95-4 167.21 1.18 ]
) substituent)
amine
2,4- _
) Bacterial
Dimethoxybenzyl  20781-20-8 167.21 1.15
] Membranes
amine

Intrinsic Biological Activity (The Scaffold)
Monoamine Oxidase (MAO) Modulation

Primary dimethoxybenzylamines interact with MAO enzymes, specifically the MAO-B isoform.
Unlike their phenethylamine counterparts, which are often potent releasers of monoamines,
benzylamines typically act as competitive substrates or weak inhibitors.

e Mechanism: The methylene bridge (
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) places the amine in proximity to the flavin cofactor of MAO, but lacks the
-carbon alkylation required for resistance to deamination.

o Therapeutic Relevance: Derivatives such as 4-fluorobenzyl-dimethyl-silyl-methanamine have
been developed as irreversible MAO-B inhibitors for Parkinson’s disease, utilizing the
benzylamine core to dock into the enzyme's entrance cavity.

Antimicrobial & Cytotoxic Properties

Recent screenings have identified N-substituted dimethoxybenzylamines as disrupting agents
for microbial membranes.

e Antibacterial: 3,4-dimethoxybenzylamine derivatives show MIC values < 64 ug/mL against S.
aureus by interfering with cell wall integrity.

o Antifungal: Activity against Candida species has been noted, particularly when the
benzylamine is coupled with coumarin or thiazole moieties.

Advanced Pharmacological Application: The
NBOMe Class

The most critical application of the dimethoxybenzylamine motif is in the synthesis of N-(2-
methoxybenzyl)-phenethylamines (the NBOMe series).[1]

The "Super-Agonist” Mechanism

Adding a 2-methoxybenzyl group to the nitrogen of a 2C-X (phenethylamine) creates a ligand
with sub-nanomolar affinity for the 5-HT2A receptor.

o Causality: The N-benzyl group extends into a hydrophobic pocket of the receptor (likely
interacting with Phe339), while the 2-methoxy oxygen forms a hydrogen bond with specific
residues (e.g., Serl59). This stabilizes the receptor in an active signaling conformation more
effectively than the parent phenethylamine.

o Potency Shift:

o Parent (2C-I): Ki = 100 nM
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o N-Benzyl Analog (251-NBOMe): Ki = 0.044 nM

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR features required for high-affinity binding.
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Caption: SAR logic of the NBOMe pharmacophore. The 2-methoxy substituent on the benzyl
ring is essential for the 100-fold potency increase observed over parent compounds.

Experimental Methodologies
Synthesis Protocol: Reductive Amination

The standard method for generating dimethoxybenzylamines (both primary and N-substituted)
is reductive amination. This protocol is self-validating via TLC monitoring of imine formation.

Reagents:
o 3,4-Dimethoxybenzaldehyde (Veratraldehyde) or 2,5-Dimethoxybenzaldehyde.

* Amine source: Ammonium Acetate (for primary amine) or a substituted Phenethylamine (for
NBOMe).

e Reducing Agent: Sodium Borohydride (

) or Sodium Triacetoxyborohydride (
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Step-by-Step Workflow:

e Imine Formation: Dissolve 1.0 eq of aldehyde and 1.0 eq of amine in dry Methanol (MeOH).
Add molecular sieves (3A) to scavenge water. Stir at RT for 2-4 hours. Checkpoint: Monitor
disappearance of aldehyde peak via TLC.

¢ Reduction: Cool mixture to 0°C. Add

(1.5 eq) portion-wise over 30 minutes. (Caution: Exothermic gas evolution).

e Quenching: Stir for 12 hours. Quench with

o Extraction: Evaporate MeOH. Extract aqueous layer with Dichloromethane (DCM) x3.

 Purification: Acid-base extraction or Column Chromatography (Silica, MeOH:DCM 1:9).
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Caption: Standard reductive amination workflow for synthesizing dimethoxybenzylamine

derivatives.

Biological Assay: 5-HT2A Radioligand Binding

To validate biological activity, a competitive binding assay is standard.
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o Tissue Preparation: HEK293 cells stably expressing human 5-HT2A receptors.
» Radioligand:
-Ketanserin (0.5 nM).
 Incubation: Incubate cell membranes with radioligand and varying concentrations (

to
M) of the dimethoxybenzylamine derivative for 60 min at 37°C.

« Filtration: Harvest on GF/B glass fiber filters.
» Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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